
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, also known as SA4503, is a synthetic compound that belongs to the piperidine class of compounds. It was first synthesized in the early 1990s and has since been the subject of various scientific research studies due to its potential therapeutic applications. SA4503 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.
作用機序
The exact mechanism of action of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain. It has been shown to play a role in various physiological processes such as pain perception, memory, and mood regulation. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to bind to the sigma-1 receptor, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to increase the expression of various neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which plays a role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide in lab experiments is that it has been shown to have relatively low toxicity in animal studies. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation of using N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is that its exact mechanism of action is not fully understood. This makes it difficult to predict its potential therapeutic applications and to develop targeted treatments.
将来の方向性
There are various future directions for the study of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide. One potential direction is to further investigate its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate its potential use as an anti-inflammatory agent for the treatment of arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to develop targeted treatments.
合成法
The synthesis of N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves the reaction of 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid with 2-phenylethylamine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has been the subject of various scientific research studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2-phenylethyl)-1-prop-2-ynylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-2-13-19-14-7-6-10-16(19)17(20)18-12-11-15-8-4-3-5-9-15/h1,3-5,8-9,16H,6-7,10-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOHNKVRSLTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

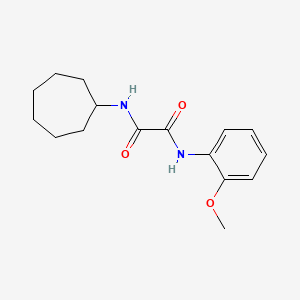
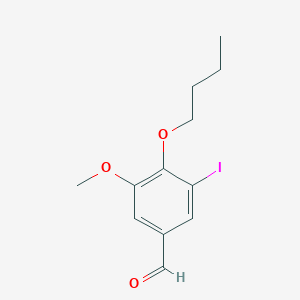

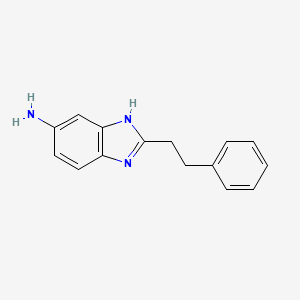


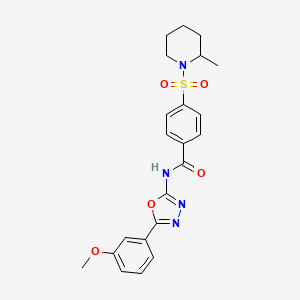
![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)
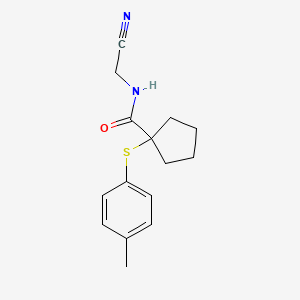
![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)
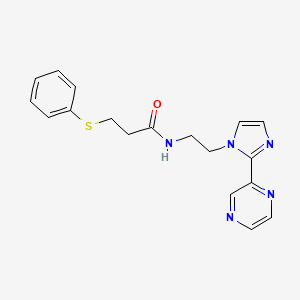
![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide](/img/structure/B2432074.png)